4-Fluoro-4'-thiomorpholinomethylbenzophenone

Catalog No.
S744595
CAS No.
898782-69-9
M.F
C18H18FNOS
M. Wt
315.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-4'-thiomorpholinomethylbenzophenone

CAS Number

898782-69-9

Product Name

4-Fluoro-4'-thiomorpholinomethylbenzophenone

IUPAC Name

(4-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone

Molecular Formula

C18H18FNOS

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C18H18FNOS/c19-17-7-5-16(6-8-17)18(21)15-3-1-14(2-4-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2

InChI Key

QRCZOVYTCAFKQO-UHFFFAOYSA-N

SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F

4-F-TMBM-BP is likely an organic molecule belonging to the class of benzophenones. Benzophenones are aromatic ketones with the general structure Ar-CO-Ar, where Ar represents an aromatic ring. In 4-F-TMBM-BP, one of the aromatic rings (Ar) has a fluorine atom (F) attached at the 4th position, and the other aromatic ring has a thiomorpholinomethyl group (SCH2CH2N(CH2CH2)2) attached at the 4th position via a methylene bridge (CH2).


Molecular Structure Analysis

The key features of the molecule include:

  • The presence of a carbonyl group (C=O) which is responsible for the ketone functionality.
  • The two aromatic rings, which can participate in various aromatic interactions like pi-pi stacking.
  • The fluorine atom, which can influence the electronic properties of the molecule and its reactivity.
  • The thiomorpholinomethyl group, which introduces a nitrogen atom and a heterocyclic ring to the molecule. This group might influence solubility and potential biological interactions (if applicable).

Chemical Reactions Analysis

  • Synthesis: Benzophenones can be synthesized through various methods, including the Friedel-Crafts acylation reaction between an aromatic compound and an acyl halide [].
  • Photolysis: Benzophenones can undergo photolysis (decomposition by light) to generate free radicals which can participate in further reactions [].
  • Reduction: The carbonyl group of benzophenones can be reduced to an alcohol using reducing agents [].

Physical And Chemical Properties Analysis

  • It is likely a solid at room temperature due to the presence of two aromatic rings.
  • It might have limited solubility in water due to the hydrophobic nature of the aromatic rings.
  • The presence of the thiomorpholinomethyl group might introduce some solubility in polar organic solvents.
  • Some benzophenones may have irritating or sensitizing effects on skin and eyes [].
  • They may have low to moderate acute toxicity if ingested [].

XLogP3

3.6

Wikipedia

(4-Fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone

Dates

Modify: 2023-08-15

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